5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic acid
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Overview
Description
5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and an ethoxy group bearing a tert-butoxycarbonyl (Boc) protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic acid typically involves multiple steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Ethoxy Linkage: The ethoxy group can be introduced via an alkylation reaction using an appropriate ethylating agent.
Pyridine Ring Functionalization: The pyridine ring is functionalized with a carboxylic acid group through various methods, including Grignard reactions or carboxylation of a suitable precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic acid can undergo several types of chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the carboxylic acid group.
Substitution Reactions: The ethoxy group and the Boc-protected amine can be involved in nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Alkyl halides or tosylates in the presence of a base.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation of the pyridine ring can lead to various oxidized derivatives.
Scientific Research Applications
5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investig
Properties
CAS No. |
2901095-11-0 |
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Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-4-5-19-10-6-9(11(16)17)7-14-8-10/h6-8H,4-5H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
OXJCBTWGLKQGOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CN=CC(=C1)C(=O)O |
Origin of Product |
United States |
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